![molecular formula C17H22N2O2 B4433375 N-(2,6-diisopropylphenyl)-5-methyl-3-isoxazolecarboxamide CAS No. 130403-04-2](/img/structure/B4433375.png)
N-(2,6-diisopropylphenyl)-5-methyl-3-isoxazolecarboxamide
Description
Synthesis Analysis
The synthesis of related isoxazole compounds involves one-pot synthesis methods, demonstrating the versatility and efficiency of creating complex structures from simpler precursors. For instance, the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid showcases a methodological approach to isoxazole derivatives (Martins et al., 2002).
Molecular Structure Analysis
Studies have detailed the molecular structure of similar compounds, revealing interactions and structural features significant for their stability and reactivity. For example, the structure of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide illustrates the planarity and the angular relationship between isoxazole and benzene rings, contributing to the compound's stability (Rodier et al., 1993).
Chemical Reactions and Properties
Isoxazole compounds participate in various chemical reactions, highlighting their reactive nature and potential for further chemical modifications. The synthesis and characterization of derivatives like 3,5-AB-CHMFUPPYCA and its regioisomer demonstrate the chemical versatility of isoxazole-containing compounds (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. The crystal structure analysis provides insights into the intermolecular interactions and stability of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for further functionalization, are essential aspects of isoxazole derivatives. Studies like the chemoselective nucleophilic chemistry of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides showcase the reactivity and application potential of these compounds (Yu et al., 2009).
properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)13-7-6-8-14(11(3)4)16(13)18-17(20)15-9-12(5)21-19-15/h6-11H,1-5H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMMMUGQYFJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156514 | |
Record name | 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130403-04-2 | |
Record name | 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Isoxazolecarboxamide, N-(2,6-bis(1-methylethyl)phenyl)-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80156514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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